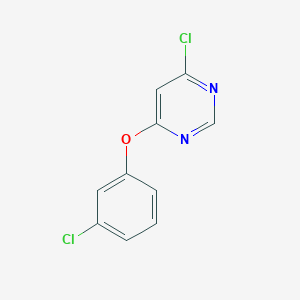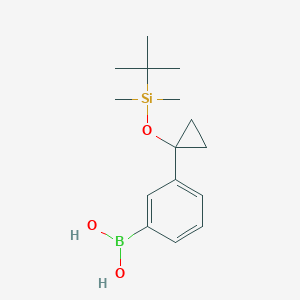
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a tert-butyldimethylsilyl (TBDMS) ether. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of the TBDMS ether group. The final step involves the formation of the boronic acid group via a borylation reaction. The reaction conditions often include the use of transition metal catalysts, such as palladium or nickel, and specific ligands to facilitate the borylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their unique interactions with biological targets.
Medicine: Research into boronic acid derivatives has shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): This compound features a tert-butyl group and a pyrazole ring, similar to the tert-butyldimethylsilyl and cyclopropyl groups in (3-(1-((tert-Butyldimethylsilyl)oxy)cyclopropyl)phenyl)boronic acid.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound contains a tert-butyl group and a piperidine ring, which can be compared to the tert-butyldimethylsilyl and cyclopropyl groups in the boronic acid compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and stability. The presence of the boronic acid group allows for versatile chemical transformations, while the cyclopropyl and TBDMS ether groups provide steric hindrance and protection, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
1446509-67-6 |
|---|---|
Fórmula molecular |
C15H25BO3Si |
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
[3-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H25BO3Si/c1-14(2,3)20(4,5)19-15(9-10-15)12-7-6-8-13(11-12)16(17)18/h6-8,11,17-18H,9-10H2,1-5H3 |
Clave InChI |
SADOYFYIQUMJDB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2(CC2)O[Si](C)(C)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


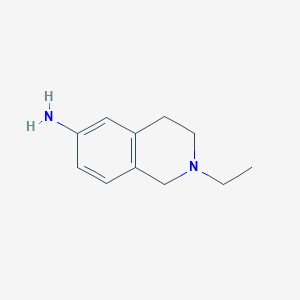
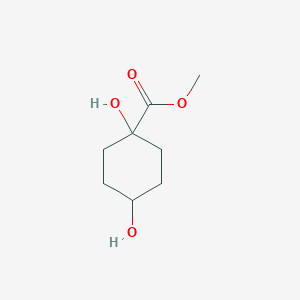
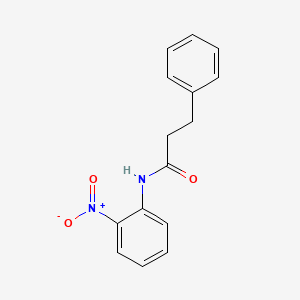

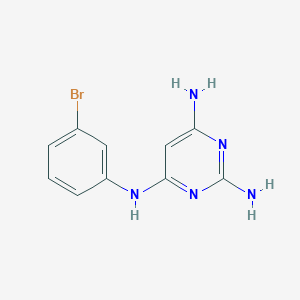

![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)

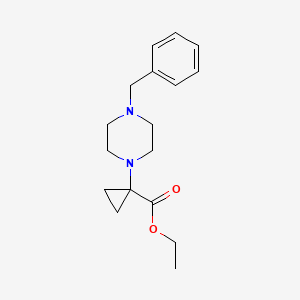
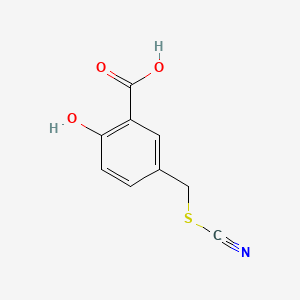
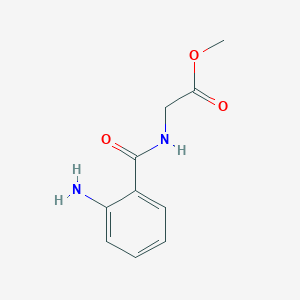
![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
